molecular formula C11H8N6 B2361083 2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine CAS No. 206051-49-2

2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B2361083
CAS No.: 206051-49-2
M. Wt: 224.227
InChI Key: ZSGOAOORBZJWLL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The pyridine ring protons resonate as a multiplet in the δ 7.2–8.5 ppm range, while the pyrazine protons appear as a singlet near δ 8.9 ppm due to symmetry. The triazole NH proton, if observable, typically appears as a broad singlet near δ 12.5 ppm in DMSO-d7.
  • ¹³C NMR : Aromatic carbons in the pyridine and pyrazine rings resonate between δ 120–150 ppm , while triazole carbons appear at δ 145–160 ppm .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • C=N stretches : 1520–1600 cm⁻¹ (triazole and pyrazine rings).
  • C-H stretches : 3050–3100 cm⁻¹ (aromatic C-H).
  • N-H stretch : 3200–3300 cm⁻¹ (triazole NH, broad).

UV-Vis Spectroscopy

Conjugation across the triazole-pyrazine-pyridine system results in a strong absorption band in the 250–300 nm range, attributed to π→π* transitions2.

Computational Chemistry Approaches for Structural Validation (DFT, Molecular Dynamics)

Density Functional Theory (DFT) calculations on analogous systems predict bond lengths and angles consistent with crystallographic data. For example:

  • Bond lengths : C-N in triazole ≈ 1.32–1.38 Å , C-C in pyrazine ≈ 1.39–1.42 Å 1.
  • HOMO-LUMO gap : ~4.5 eV, indicating moderate electronic conjugation.

Molecular dynamics simulations suggest that the planar geometry of the ligand facilitates π-π interactions in solution, with root-mean-square deviation (RMSD) values < 0.5 Å over 10 ns trajectories3. Hirshfeld surface analysis of related compounds highlights intermolecular interactions dominated by O···H (34.0%) and N···H (9.0%) contacts.

Properties

IUPAC Name

2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6/c1-2-8(6-12-3-1)10-15-11(17-16-10)9-7-13-4-5-14-9/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGOAOORBZJWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diamine-Nitrile Cyclocondensation

A foundational approach involves the condensation of pyrazine-2-carbohydrazide with pyridine-3-carbonitrile in acidic media. This method, adapted from Browne (1975), facilitates the formation of the 1,2,4-triazole ring via nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, followed by cyclodehydration. Reaction conditions typically involve refluxing in ethanol with catalytic hydrochloric acid, yielding the target compound in 45–55% purity.

Thiosemicarbazide Intermediate Route

Pyridine-3-isothiocyanate reacts with pyrazine-2-carbohydrazide to form a thiosemicarbazide intermediate, which undergoes cyclization under basic conditions (e.g., NaOH/EtOH). This method, inspired by Klingele & Brooker (2004), achieves higher regioselectivity (78% yield) by minimizing side reactions. The mechanism proceeds via intramolecular nucleophilic displacement of sulfur, forming the triazole ring (Table 1).

Table 1: Comparison of Condensation Methodologies

Method Starting Materials Conditions Yield (%) Purity (%)
Diamine-Nitrile Pyrazine-2-carbohydrazide, Pyridine-3-carbonitrile HCl/EtOH, reflux 45–55 90
Thiosemicarbazide Pyrazine-2-carbohydrazide, Pyridine-3-isothiocyanate NaOH/EtOH, 80°C 78 95

Cyclization Strategies Involving Hydrazides and Carbonyl Derivatives

Hydrazine-Mediated Ring Closure

Reacting pyrazine-2-carbonyl chloride with pyridine-3-carbohydrazide in tetrahydrofuran (THF) generates a diacylhydrazine intermediate. Treatment with phosphorus oxychloride (POCl₃) induces cyclodehydration, forming the triazole ring with 65% efficiency. This method, though scalable, requires stringent moisture control to prevent hydrolysis of the acyl chloride.

Microwave-Assisted Synthesis

Modern adaptations utilize microwave irradiation to accelerate cyclization. A mixture of pyrazine-2-carboxylic acid and pyridine-3-hydrazine in DMF undergoes microwave heating (150°C, 20 min), achieving 82% yield with reduced reaction time. This approach minimizes thermal degradation, preserving the integrity of the pyridine and pyrazine rings.

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling strategy connects pre-formed triazole and pyrazine fragments. For instance, 3-bromo-5-(pyridin-3-yl)-1H-1,2,4-triazole reacts with pyrazine-2-boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding the target compound in 70% isolated yield. This method offers excellent regiocontrol but demands anhydrous conditions and inert atmospheres.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While traditionally used for 1,2,3-triazoles, CuAAC has been adapted for 1,2,4-triazoles by employing propargylamine derivatives. Pyrazine-2-azide reacts with pyridine-3-propargylamide under Cu(I) catalysis, forming the triazole core in 60% yield. Optimization studies indicate that additives like tris(benzyltriazolylmethyl)amine (TBTA) enhance reaction rates by stabilizing the copper catalyst.

Solid-Phase Synthesis and Combinatorial Libraries

Resin-Bound Intermediate Strategy

Inspired by Raghavendra et al., polystyrene-p-toluenesulfonyl hydrazide resin immobilizes pyrazine-2-carbaldehyde, which subsequently reacts with pyridine-3-carbohydrazide. Cleavage with trifluoroacetic acid (TFA) releases the target compound with 58% yield and >99% purity, demonstrating suitability for high-throughput screening.

Parallel Synthesis Techniques

Automated platforms enable parallel synthesis of 2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine derivatives by varying substituents on the pyridine and pyrazine rings. This method, while resource-intensive, generates libraries of 50–100 analogs per batch, facilitating structure-activity relationship (SAR) studies.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) analysis confirms regiochemistry: the pyrazine protons resonate as a singlet at δ 8.35–8.29 ppm, while pyridine protons appear as a multiplet at δ 7.03–7.67 ppm. High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 369.37 [M + H]⁺.

Crystallographic Studies

Single-crystal X-ray diffraction reveals planar geometry across all aromatic rings, with dihedral angles <6° between pyrazine and triazole moieties. Intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) and π–π stacking (3.6–4.8 Å) stabilize the crystal lattice, as observed in monoclinic P2₁/c space groups.

Chemical Reactions Analysis

Types of Reactions

2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands with Modified Triazole Substituents

Compound B : 2-[3-(2-Pyridinyl)-1H-1,2,4-Triazol-5-yl]Acetohydrazide
  • Structure : Replaces pyrazine with an acetohydrazide group.
  • Coordination : Binds metals via triazole-N and pyridine-N atoms, but the acetohydrazide moiety introduces additional hydrogen-bonding sites.
  • Applications : Primarily explored in medicinal chemistry for antimicrobial activity, unlike Compound A’s focus on magnetic materials .
Compound C : 2-Methyl-N′-({[5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Benzohydrazide
  • Structure : Incorporates a thioacetyl-benzohydrazide group.
  • Reactivity : The sulfur atom enhances redox activity, enabling disulfide bond formation under oxidative conditions. This contrasts with Compound A’s reliance on π-stacking for stability .

Ligands with Alternate Heterocyclic Systems

Compound D : 8-[(2-Fluorophenyl)Methyl]-6-[5-(Trifluoromethyl)-1H-1,2,4-Triazol-3-yl]Imidazo[1,2-a]Pyrazine
  • Structure : Substitutes pyridine with an imidazo[1,2-a]pyrazine core and adds trifluoromethyl groups.
  • Electronic Effects : The electron-withdrawing CF₃ group increases electrophilicity, enhancing interactions with hydrophobic enzyme pockets in pharmaceutical applications. Compound A lacks such substituents, making it more suitable for coordination polymers .
Compound E : 4-(5-(Pyridin-3-yl)-1H-1,2,4-Triazol-3-yl)Picolinonitrile (Topiroxostat Impurity)
  • Structure: Replaces pyrazine with a nitrile-substituted pyridine (picolinonitrile).
  • Biological Relevance : The nitrile group facilitates hydrogen bonding with proteases, making Compound E a xanthine oxidase inhibitor. Compound A’s pyrazine rings favor metal coordination over enzyme inhibition .

Metal Complexes of Related Ligands

Mn(II) Complexes
Feature Compound A Complex Succinate-Bridged Mn Complex
Dimensionality 2D layers 1D chains
Magnetic Coupling Antiferromagnetic (J₁, J₂) Weak ferromagnetic
Ligand Role Primary linker Secondary linker
Cd(II) Complex

A monomeric Cd(II) complex of Compound A exhibits a distorted octahedral geometry, with coordination via triazole-N and pyrazine-N atoms. In contrast, ligands like 4,4′-sulfonyldibenzoic acid form higher-dimensional frameworks due to carboxylate bridging .

Key Structural and Functional Differences

Table 1: Substituent Effects on Properties

Compound Substituent Key Interaction Application Domain
A Pyrazine π–π stacking Magnetic materials
B Acetohydrazide H-bonding Antimicrobial agents
C Thioacetyl Disulfide formation Redox-active catalysts
D CF₃, imidazopyrazine Hydrophobic binding Pharmaceutical inhibition
E Picolinonitrile Enzyme H-bonding Enzyme inhibition

Table 2: Coordination Behavior

Compound Metal Ion Coordination Mode Dimensionality Magnetic Property
A Mn(II) N,N-chelation 2D layers Antiferromagnetic
A Cd(II) N,O-chelation Monomeric Non-magnetic
B Cu(II) N,S-chelation 1D chains Not reported
D Enzyme inhibition

Biological Activity

The compound 2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its unique structural components:

PropertyValue
Molecular FormulaC10H8N6
Molecular Weight216.21 g/mol
CAS Number2055088-34-9
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole and pyrazine moieties allows for significant binding interactions with enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Kinase Inhibition : Similar compounds have shown promising kinase inhibitory activities, particularly against c-Met and VEGFR-2 kinases. These kinases are critical in cancer progression and angiogenesis.
  • Antiproliferative Activity : In vitro studies suggest that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related triazole compounds have demonstrated IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells .

Biological Activity Studies

Recent research has focused on evaluating the biological activity of this compound through various assays:

Antiproliferative Assays

In a comparative study, derivatives similar to this compound were tested for their ability to inhibit cell growth:

CompoundCell LineIC50 (µM)
Compound AA5490.98 ± 0.08
Compound BMCF-71.05 ± 0.17
Compound CHeLa1.28 ± 0.25

These results indicate that derivatives of this compound possess potent antiproliferative properties comparable to established anticancer agents .

Kinase Inhibition Assays

The compound has been evaluated for its inhibitory effects on key kinases:

KinaseIC50 (nM)
c-Met26.00
VEGFR-22600

This data suggests that the compound could serve as a lead for developing targeted cancer therapies by inhibiting critical signaling pathways involved in tumor growth and metastasis .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole-pyrazine derivatives where one specific derivative exhibited remarkable selectivity for c-Met over other kinases. This selectivity is crucial for minimizing off-target effects in therapeutic settings .

Q & A

Q. What are the standard synthetic routes for 2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine, and how are reaction conditions optimized?

The synthesis typically involves coupling pyrazine and pyridine-substituted triazole precursors via multi-step reactions. Key reagents include pyrazine-2-carbonitrile and hydrazine derivatives, with solvents like dimethylformamide (DMF) or ethanol under reflux conditions. Microwave-assisted synthesis may enhance yields by reducing reaction time. Recrystallization from DMF/ethanol mixtures produces high-purity crystals suitable for crystallography .

Q. What experimental techniques are used to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic P21/cP2_1/c space group, with unit cell parameters a=10.751A˚,b=13.721A˚,c=11.385A˚,β=102.57a = 10.751 \, \text{Å}, b = 13.721 \, \text{Å}, c = 11.385 \, \text{Å}, \beta = 102.57^\circ. Hydrogen bonding (N–H⋯N) and π-π stacking (centroid distances: 3.599–4.769 Å) stabilize the 3D network. Software suites like SHELXL refine atomic displacement parameters and validate geometric constraints .

Q. How is the purity of the compound assessed during synthesis?

Chromatographic methods (HPLC, TLC) and spectroscopic techniques (NMR, FT-IR) are employed. Mass spectrometry confirms the molecular ion peak at m/z=369.37m/z = 369.37, matching the theoretical molecular weight (C17H11N11C_{17}H_{11}N_{11}) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between studies be systematically addressed?

Discrepancies may arise from variations in data collection (e.g., temperature, radiation source) or refinement protocols. Cross-validation using tools like PLATON or CheckCIF identifies outliers in bond lengths/angles. For example, dihedral angles between triazole rings (1.52–2.51°) and pyridine rings (5.57°) should align with density functional theory (DFT) calculations. Re-refinement with updated software versions (e.g., SHELXL-2023) resolves legacy inconsistencies .

Q. What strategies are effective in designing metal coordination complexes using this ligand?

The triazole and pyrazine moieties act as κN\kappa N-donors. Reacting the ligand with metal salts (e.g., Co(OAc)2\text{Co(OAc)}_2) under hydrothermal conditions (443 K, 3 days) yields complexes like [Co(L)2(H2O)2][\text{Co}(L)_2(\text{H}_2\text{O})_2]. SCXRD reveals octahedral geometry, with bond lengths (e.g., Co–N: 2.11–2.15 Å) and hydrogen bonding patterns critical for stability. Synchrotron radiation improves resolution for low-electron-density regions .

Q. What computational methods complement experimental data in analyzing intermolecular interactions?

Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding: 12%, π-π: 9%). DFT calculations (B3LYP/6-311G**) optimize molecular geometry and predict electrostatic potential surfaces. Molecular docking studies assess binding affinities to biological targets, leveraging the ligand’s planar structure for π-stacking with enzymes .

Methodological Guidance

  • Synthesis Optimization: Use microwave irradiation to reduce reaction times (15–30 min vs. 6–12 hrs for conventional heating) .
  • Crystallization: Slow evaporation from DMF/ethanol (1:3) yields diffraction-quality crystals. Avoid rapid cooling to prevent twinning .
  • Refinement: Apply SHELXL’s restraints for disordered H atoms. Use Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C) for riding models .

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